

Introduction: The Utility of a Sterically Hindered Aryl Bromide

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Compound of Interest

Compound Name: 4-Bromo-2,6-dimethylbenzaldehyde

Cat. No.: B1278818

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4-Bromo-2,6-dimethylbenzaldehyde (CAS No. 5769-33-5) is a substituted aromatic aldehyde that serves as a valuable intermediate in organic synthesis.^{[1][2]} Its structure is characterized by an aldehyde functional group and a bromine atom, both of which are sites of versatile chemical reactivity. Critically, the presence of two methyl groups ortho to the aldehyde imposes significant steric hindrance, which can be exploited to direct reaction pathways and modulate the properties of resulting molecules. This unique substitution pattern makes it a key building block in the development of complex molecular architectures, particularly in the synthesis of novel pharmaceutical agents and materials.

This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of **4-Bromo-2,6-dimethylbenzaldehyde**, supported by field-proven experimental protocols and safety directives to empower researchers in its effective application.

Core Physicochemical Properties

The fundamental physical and chemical properties of a compound are the bedrock of its application in research and development, dictating choices in reaction setup, solvent systems, and purification strategies. The key identifiers and properties of **4-Bromo-2,6-dimethylbenzaldehyde** are summarized below.

Property	Value	Source(s)
CAS Number	5769-33-5	[1][3]
Molecular Formula	C ₉ H ₉ BrO	[1][4]
Molecular Weight	213.07 g/mol	[1][4]
IUPAC Name	4-bromo-2,6-dimethylbenzaldehyde	[1][5]
Appearance	Off-white to light brown solid	[4]
Boiling Point	137-139 °C (at 12 Torr)284.1 °C (at 760 mmHg)	[4]
Density	~1.42 g/cm ³ (Predicted)	[4]
Flash Point	88.9 ± 11.3 °C	
Melting Point	Not consistently reported in literature.	

Solubility Profile: A Qualitative and Methodological Overview

Understanding the solubility of a reagent is critical for designing homogeneous reaction mixtures and effective purification protocols. While extensive quantitative solubility data for **4-Bromo-2,6-dimethylbenzaldehyde** is not widely published, its structural features—a largely nonpolar aromatic core with a moderately polar aldehyde group—allow for a high-confidence prediction of its solubility profile.

Predicted Solubility:

- **High Solubility:** Expected in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, acetone, and tetrahydrofuran (THF).
- **Moderate Solubility:** Expected in alcohols like ethanol and methanol.

- Low/Insoluble: Expected to be sparingly soluble or insoluble in water and nonpolar aliphatic hydrocarbons like hexane.[6][7]

Experimental Protocol for Solubility Determination

To establish quantitative solubility, a robust and systematic protocol is required. The following equilibrium solubility method provides a reliable framework for determining the solubility of a compound in various solvents.[8]

Objective: To determine the equilibrium solubility of **4-Bromo-2,6-dimethylbenzaldehyde** in a chosen organic solvent at a specified temperature.

Materials:

- **4-Bromo-2,6-dimethylbenzaldehyde**
- Selected organic solvents (HPLC grade)
- Vials with screw caps
- Thermostatically controlled shaker or water bath
- Syringes and syringe filters (e.g., 0.22 μm PTFE)
- Analytical balance
- Volumetric flasks
- HPLC or UV-Vis spectrophotometer

Procedure:

- Preparation of Saturated Solutions: Add an excess amount of solid **4-Bromo-2,6-dimethylbenzaldehyde** to a series of vials to ensure that equilibrium with the solid phase can be achieved.[8]
- Solvent Addition: Add a precise volume of the selected organic solvent to each vial.

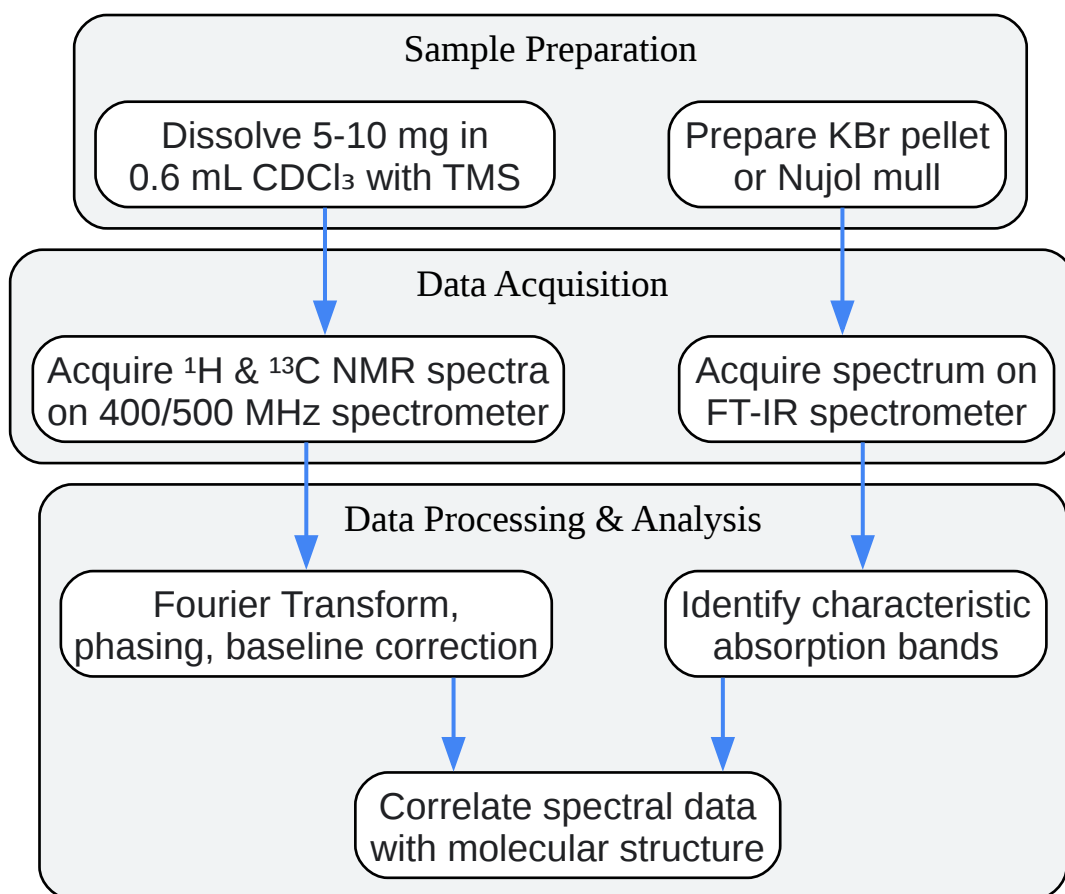
- **Equilibration:** Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8]
- **Sample Collection:** Once equilibrium is established, cease agitation and allow the vials to stand undisturbed for at least 2 hours to permit the excess solid to settle.[8]
- **Filtration:** Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step must be performed quickly to remove undissolved solids without causing temperature fluctuations.
- **Analysis:** Dilute the filtered sample with a known volume of the solvent. Analyze the concentration of the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.
- **Calculation:** Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

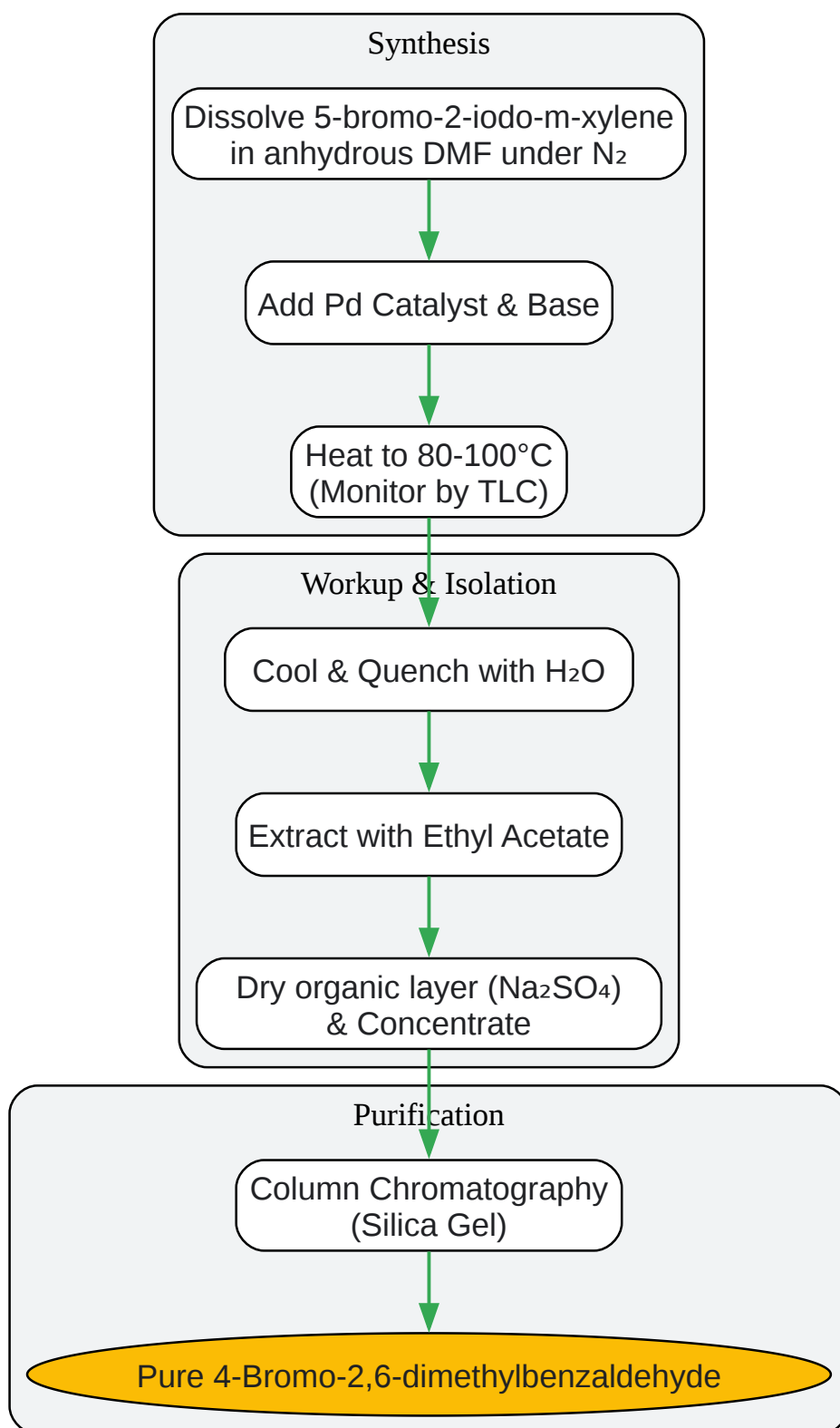
Spectroscopic & Analytical Characterization

Structural confirmation and purity assessment are non-negotiable in scientific research.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary techniques for the characterization of **4-Bromo-2,6-dimethylbenzaldehyde**.

Workflow for Spectroscopic Analysis





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